molecular formula C13H13N3O4 B11845353 Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate CAS No. 828930-82-1

Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate

Cat. No.: B11845353
CAS No.: 828930-82-1
M. Wt: 275.26 g/mol
InChI Key: NZPASUVSOIQEJY-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylquinoline with ethyl 4-nitrobenzoate under acidic conditions, followed by nitration and subsequent reduction to introduce the amino group . The reaction conditions often include the use of catalysts such as 4-toluenesulfonic acid and magnesium chloride, with temperatures maintained around 80°C .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, are also being explored to minimize environmental impact .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of nitro, amino, and ester groups allows for versatile chemical modifications and potential therapeutic applications .

Biological Activity

Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate is a synthetic organic compound with significant potential in pharmacological applications due to its unique structural characteristics and biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core characterized by:

  • Molecular Formula : C12H12N4O3
  • Molecular Weight : Approximately 275.26 g/mol
  • Functional Groups :
    • Nitro group at the 6-position
    • Amino group at the 4-position
    • Carboxylate group at the 3-position

This arrangement enhances its chemical reactivity and biological interactions, making it a subject of interest in various therapeutic areas .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . It has been tested against various bacterial strains, showing significant inhibition zones compared to standard antibiotics.

Microorganism Inhibition Zone (mm) Standard Drug (mm)
Staphylococcus aureus2426
Escherichia coli2225
Klebsiella pneumoniae2527

The compound's mechanism may involve DNA intercalation , disrupting replication and transcription processes, which is crucial for bacterial survival .

Anticancer Properties

This compound has also been studied for its anticancer properties , particularly against human cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (cervical cancer). The compound demonstrated:

  • IC50 Values :
    • MCF-7: 20.1nM20.1\,\text{nM}
    • KB-V1: 14nM14\,\text{nM}

These values indicate potent cytotoxic effects, potentially through mechanisms involving the interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

The proposed mechanisms of action for this compound include:

  • DNA Intercalation : The compound can insert itself between DNA base pairs, hindering replication.
  • Protein Interaction : The methylamino group may form hydrogen bonds with target proteins, altering their function.
  • ROS Generation : Increased ROS levels can induce cellular stress and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains showed that this compound effectively inhibited growth, particularly against Gram-positive bacteria .
  • Cytotoxicity Assay : In vitro assays indicated that the compound has lower cytotoxicity towards normal cells while maintaining high efficacy against cancer cells, suggesting a favorable therapeutic index .
  • Synthesis and Optimization : Research on synthesis methods revealed that optimizing reaction conditions can enhance yield and purity, making it more viable for industrial applications .

Properties

CAS No.

828930-82-1

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate

InChI

InChI=1S/C13H13N3O4/c1-3-20-13(17)11-7(2)15-10-5-4-8(16(18)19)6-9(10)12(11)14/h4-6H,3H2,1-2H3,(H2,14,15)

InChI Key

NZPASUVSOIQEJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1N)[N+](=O)[O-])C

Origin of Product

United States

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